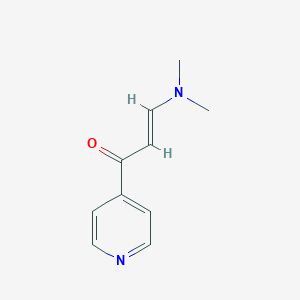
FMOC-D-PROLINOL
Descripción general
Descripción
(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Construcción de Hidrogel
FMOC-D-PROLINOL se utiliza en la construcción de hidrogeles, que son redes de cadenas poliméricas que pueden retener agua y se utilizan en diversas aplicaciones biomédicas. Estos hidrogeles se crean a partir de aminoácidos y péptidos funcionalizados con Fmoc, proporcionando una matriz para el crecimiento celular y los sistemas de administración de fármacos .
Sonda de Purificación de Péptidos
El compuesto sirve como una sonda en los procesos de purificación de péptidos. El método de sonda Fmoc ayuda en la purificación de péptidos específicos, especialmente cuando la síntesis es desafiante. Ayuda a separar el péptido deseado de las impurezas debido a su mayor tiempo de retención durante la purificación .
Sistemas de Administración de Fármacos
Los péptidos cortos con nanoestructuras autoensambladas que incluyen this compound se aplican en sistemas de administración de fármacos. Estos sistemas utilizan la capacidad del compuesto para formar nanoestructuras estables que pueden encapsular y transportar agentes farmacéuticos .
Desarrollo de Biomateriales
En la ciencia de los biomateriales, this compound se utiliza para crear nuevos hidrogeladores a base de péptidos. Estos hidrogeladores mejoran la hidrofilia y son esenciales para desarrollar materiales compatibles con los tejidos biológicos .
Síntesis de Péptidos en Fase Sólida (SPPS)
El compuesto juega un papel crucial en SPPS, donde está involucrado en la desprotección de Fmoc durante el ensamblaje de la cadena peptídica. Su eficiente desprotección por piperidina o 4-metilpiperidina es vital para prevenir la agregación de péptidos y garantizar altos rendimientos .
Nanoestructuras Autoensamblables
This compound es fundamental para el diseño de péptidos que forman nanoestructuras autoensamblables. Estas estructuras tienen aplicaciones potenciales en nanotecnología y ciencia de materiales, donde se pueden utilizar para crear dispositivos o materiales a nanoescala con propiedades únicas .
Mecanismo De Acción
Target of Action
FMOC-D-PROLINOL, also known as ®-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate or 9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The this compound compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . The compound allows for the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . This facilitates the chemical synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
It’s worth noting that the compound is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
The result of this compound’s action is the successful protection of the amine group during peptide synthesis . This allows for the efficient synthesis of peptides without interference from the amine group . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning its removal is facilitated by a basic environment . Additionally, the compound’s stability to certain treatments (e.g., TFA and hydrogen bromide/acetic acid) can influence its efficacy and stability .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157158 | |
| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215178-45-3 | |
| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215178-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


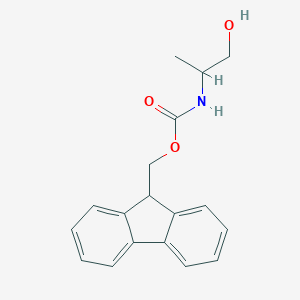
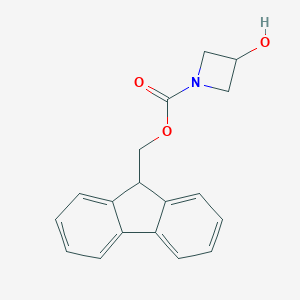
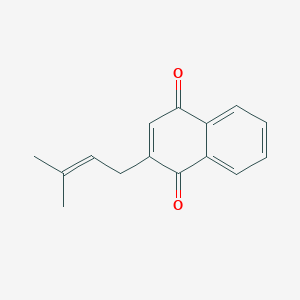
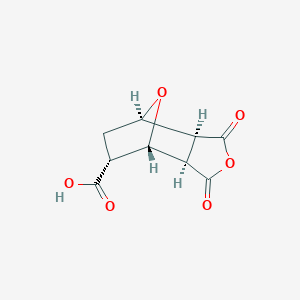
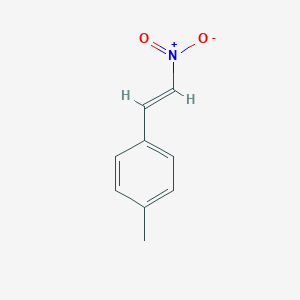
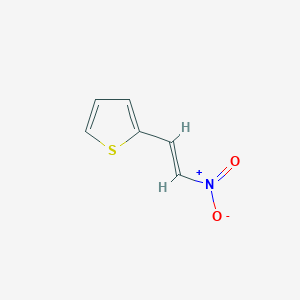
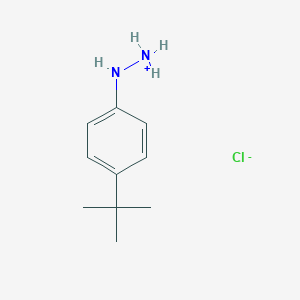
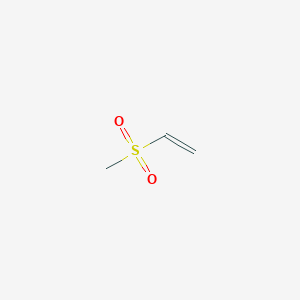
![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

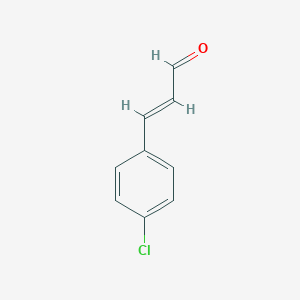
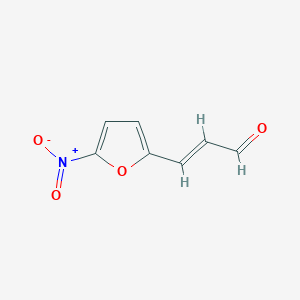
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)
